molecular formula C7H3F2NO B6343032 2,6-Difluoro-3-hydroxybenzonitrile CAS No. 946796-26-5

2,6-Difluoro-3-hydroxybenzonitrile

Cat. No. B6343032
CAS RN: 946796-26-5
M. Wt: 155.10 g/mol
InChI Key: WLFQTXFMBOXKBD-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-hydroxybenzonitrile is an organic compound with the molecular formula C7H3F2NO . It has a molecular weight of 155.10 . It is derived from benzonitrile and is characterized by the presence of a hydroxy group and two fluorine atoms attached to the benzene ring.


Molecular Structure Analysis

The InChI code for 2,6-Difluoro-3-hydroxybenzonitrile is 1S/C7H3F2NO/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,11H . This indicates that the compound has a benzene ring with a hydroxy group and a nitrile group attached to it, along with two fluorine atoms.


Physical And Chemical Properties Analysis

2,6-Difluoro-3-hydroxybenzonitrile is a solid at room temperature . The storage temperature is between 2-8°C .

Scientific Research Applications

Synthesis and Polymer Applications

2,6-Difluoro-3-hydroxybenzonitrile plays a role in the synthesis of multicyclic poly(benzonitrile ethers), particularly in combination with 1,1,1-tris(4-hydroxyphenyl)ethane. These polyethers, formed under specific stoichiometric conditions, exhibit varying solubilities and structures, ranging from tree-shaped to cyclic polyethers, and are of interest in materials science (Kricheldorf et al., 2005).

Hydrolysis and Reaction Kinetics

The hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water has been studied, offering insights into green preparation methods for 2,6-difluorobenzamide, an important organic reaction intermediate. This research presents a non-catalytic approach, providing essential data for environmentally friendly production methods (Ren Haoming, 2011).

Spectroscopic Analysis

2,6-Difluoro-3-hydroxybenzonitrile has been analyzed using microwave spectroscopy. This analysis provided detailed information on its molecular structure, including rotational and centrifugal distortion constants, which are crucial for understanding its chemical properties and interactions (Sharma & Doraiswamy, 1996).

Nucleophilic Reactions

The compound has been used as a substrate to study carbon versus oxygen nucleophilic attack by enolate anions of weakly acidic ketones. This research contributes to understanding the charge control character of such reactions and the influence of different structural factors on the outcome (Guedira & Beugelmans, 1992).

Biochemical and Environmental Studies

While not directly focused on 2,6-Difluoro-3-hydroxybenzonitrile, studies have been conducted on similar compounds like 2,6-dichlorobenzonitrile, exploring their metabolism in animals and their potential as uncouplers of oxidative phosphorylation. Such research can provide indirect insights into the biochemical behavior and environmental impact of related compounds (Wit & van Genderen, 1966).

Safety and Hazards

The safety information for 2,6-Difluoro-3-hydroxybenzonitrile indicates that it may cause skin irritation (H315), serious eye damage (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ensuring adequate ventilation when handling the compound .

properties

IUPAC Name

2,6-difluoro-3-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFQTXFMBOXKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-hydroxybenzonitrile

Synthesis routes and methods I

Procedure details

2,6-difluoro-3-methoxybenzonitrile (4.42 g, 26.1 mmol) was dissolved in DCM (10 mL) at 0° C. then 1 M BBr3 (52.2 mL, 52.2 mmol) was added. The reaction mixture was then warmed up to RT and stirred overnight. The reaction mixture was poured into ice water and extracted with more DCM. The organic layer was separated, dried over Na2SO4, filtered, and evaporated to dryness to yield 2,6-difluoro-3-hydroxybenzonitrile: LC-MS: M+1=156.
Quantity
4.42 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
52.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Synthesised from commercially available 2,6-difluoro-3-methoxybenzenecarbonitrile. Boron tribromide solution (1.0 M in CH2Cl2, 118.3 ml, 118.3 mmol, 2 equiv.) was added slowly, dropwise to stirred solution of 2,6-difluoro-3-methoxybenzenecarbonitrile (10 g, 59.1 mmol, 1 equiv.) in CH2Cl2 (270 ml), at room temperature The reaction mixture was stirred at room temperature for 5 days. The reaction mixture was poured into water (600 ml), separated and extracted with CH2Cl2 (200 ml×2). The extracts were washed with water (250 ml×3) and dried (Na2SO4) to give a buff solid (7.15 g). This was dissolved in dichloromethane (250 ml) and extracted with dilute aqueous NaOH (6 g in 250 ml of water×2). The basic extracts were washed with CH2Cl2 (100 ml×3) and then acidified to pH 2 using concentrated HCl, extracted with CH2Cl2 (150 ml×4), washed with water (100 ml×2) and dried (Na2SO4) to give the desired compound as a cream solid (5.05 g). Yield 55%, mp 119-121° C., HPLC (Gemini C18, 50×4.6 mm): m/z 154 [M−H]−, Rt=3.07 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
118.3 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
270 mL
Type
solvent
Reaction Step Three
Name
Quantity
600 mL
Type
reactant
Reaction Step Four
Name
Yield
55%

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